D-Lyxose-d-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

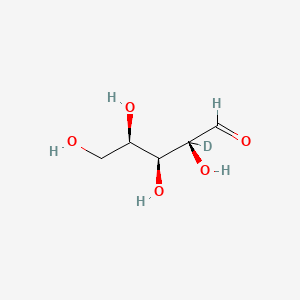

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2S,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3D |

InChI Key |

PYMYPHUHKUWMLA-JENQBIBLSA-N |

Isomeric SMILES |

[2H][C@@](C=O)([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Lyxose-d-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Lyxose-d-1, a deuterated form of the rare pentose sugar D-Lyxose. This document is intended for use by researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled carbohydrates in metabolic research, drug discovery, and as internal standards for mass spectrometry.[1][2]

Introduction to D-Lyxose and its Deuterated Analog

D-Lyxose is a monosaccharide and a C'-2 epimer of D-Xylose.[3][4] It is a reducing sugar found in nature, for instance in maple syrup, and serves as a valuable synthon in the synthesis of various biologically active molecules.[4][5] D-Lyxose has garnered attention in the pharmaceutical industry as a precursor for the synthesis of immunostimulants, such as α-galactosylceramide analogs, and antiviral L-nucleoside analogs.[1]

The deuterated form, this compound, is a stable isotope-labeled compound where the hydrogen atom at the C-1 position (the aldehydic proton) is replaced by a deuterium atom. This specific labeling makes it a powerful tool in metabolic studies and as an internal standard in quantitative mass spectrometry-based assays.[1][2][6] The introduction of deuterium can influence the pharmacokinetic and metabolic profiles of molecules, a strategy increasingly employed in drug discovery to enhance metabolic stability.[6]

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its properties can be closely inferred from those of its non-deuterated counterpart, D-Lyxose, with predictable shifts due to the isotopic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for D-Lyxose. The values for this compound are expected to be very similar, with the most significant difference being the molecular weight.

| Property | D-Lyxose | This compound (Predicted/Calculated) | Data Source |

| Molecular Formula | C₅H₁₀O₅ | C₅H₉DO₅ | [4][7] |

| Molecular Weight | 150.13 g/mol | 151.14 g/mol | [4][7] |

| Melting Point | 108-112 °C | Expected to be similar to D-Lyxose | [4][7] |

| Appearance | White to slightly yellow crystalline powder | White to slightly yellow crystalline powder | [4] |

| Solubility | Soluble in water (50 mg/mL), slightly soluble in ethanol. | Expected to be similar to D-Lyxose | [7] |

| Optical Activity [α]²⁵/D | -13.8° (c=4 in H₂O) | Expected to be very similar to D-Lyxose | [4] |

Spectroscopic Data

The introduction of a deuterium atom at the C-1 position will lead to characteristic changes in the spectroscopic data of this compound compared to D-Lyxose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to D-Lyxose will be the absence of the anomeric proton signal. In D₂O, the anomeric proton of D-xylose (a structurally related aldopentose) appears as two doublets for the α and β anomers.[8] For this compound, these signals would be absent.

-

¹³C NMR: The ¹³C NMR spectrum is expected to be very similar to that of D-Lyxose. The C-1 carbon signal may show a small isotopic shift and a change in multiplicity due to coupling with deuterium (a triplet, as deuterium has a spin of 1), though this may not be resolved without high-resolution instrumentation.

-

²H NMR: A ²H NMR spectrum would show a signal corresponding to the deuterium atom at the C-1 position.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak of this compound will be shifted by +1 m/z unit compared to D-Lyxose due to the presence of the deuterium atom. This predictable mass shift is the basis for its use as an internal standard in quantitative MS studies. Fragmentation patterns are expected to be similar, although the fragment containing the C-1 position will also exhibit a +1 m/z shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be largely similar to that of D-Lyxose, which is characterized by broad O-H stretching bands and a complex C-O stretching region.[9] The key difference will be the presence of a C-D stretching vibration, which is expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2900 cm⁻¹).[10] This is due to the greater mass of deuterium compared to hydrogen.[10]

Experimental Protocols

The following are general experimental protocols for determining the key chemical properties of monosaccharides, which are applicable to this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Add a known mass of this compound to a known volume of the solvent (e.g., water, ethanol) in a test tube.

-

Stir or vortex the mixture at a constant temperature.

-

Continue adding small, known amounts of the solute until a saturated solution is formed and a small amount of undissolved solid remains.

-

Quantify the dissolved concentration using a suitable analytical method (e.g., by evaporating the solvent from a known volume of the supernatant and weighing the residue).

Benedict's Test for Reducing Sugars

Principle: Reducing sugars contain a free aldehyde or ketone group that can reduce cupric ions (Cu²⁺) in an alkaline solution to cuprous ions (Cu⁺), resulting in the formation of a colored precipitate.[12]

Methodology:

-

Dissolve a small amount of this compound in water.

-

Add 2 mL of Benedict's reagent to the solution in a test tube.

-

Heat the test tube in a boiling water bath for 3-5 minutes.[12]

-

Observe for a color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar.[12]

Biological Role and Metabolic Pathway

D-Lyxose is metabolized through the pentose phosphate pathway (PPP).[13] D-Lyxose can be isomerized to D-Xylulose, which is then phosphorylated to enter the PPP. The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[13][14][15]

The use of this compound in metabolic studies allows for the tracing of the sugar through this pathway using mass spectrometry-based techniques.

D-Lyxose Metabolism Workflow

Caption: Metabolic entry of D-Lyxose into the Pentose Phosphate Pathway.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical experimental workflow for using this compound in a metabolic tracing study.

Caption: Workflow for a this compound metabolic tracing experiment.

Conclusion

This compound is a valuable tool for researchers in the fields of metabolism, drug discovery, and analytical chemistry. Its chemical properties are closely related to those of its non-deuterated form, with predictable differences in molecular weight and spectroscopic data. This guide provides a foundational understanding of these properties and outlines standard experimental procedures for their determination. The use of this compound in conjunction with modern analytical techniques will continue to provide valuable insights into biological systems and aid in the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 5. A new synthesis of d-lyxose from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 14. Khan Academy [khanacademy.org]

- 15. microbenotes.com [microbenotes.com]

Isotopic Purity and Stability of D-Lyxose-d-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the isotopic purity and stability of D-Lyxose-d-1, a critical reagent in various scientific applications. D-Lyxose, a rare pentose sugar, serves as a key starting material in the synthesis of novel therapeutics, including anti-tumor and antiviral agents.[1][2] The deuterated analogue, this compound, is invaluable as an internal standard for clinical mass spectrometry and for metabolic flux analysis.[1][3] The integrity of experimental data derived from methodologies employing this compound is contingent upon its isotopic enrichment and stability.

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the stable isotope at a specific position. For this compound, this is the extent to which the hydrogen atom at the C-1 position has been replaced by deuterium. High isotopic purity is paramount for applications such as isotope dilution mass spectrometry, where the labeled compound serves as an internal standard for the precise quantification of its unlabeled counterpart.[3][4]

Data Presentation: Isotopic Purity Specifications

The following table summarizes the typical specifications for commercially available this compound. It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific data.

| Parameter | Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR |

Table 1: Quantitative specifications for this compound.[5]

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage and handling, as degradation can impact experimental outcomes. As a monosaccharide, its stability is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7]

Data Presentation: Stability and Degradation

The stability of this compound is comparable to other pentose sugars. The primary degradation pathways involve hydrolysis, isomerization, and oxidation.

| Stress Condition | Potential Degradation Pathway | Resulting Products |

| Acidic Hydrolysis | Acid-catalyzed dehydration | Furfural and related compounds[8] |

| Alkaline Hydrolysis | Lobry de Bruyn-Alberda van Ekenstein transformation | Isomerization to D-Xylulose-d-1 and other ketoses; retro-aldol cleavage leading to smaller acidic molecules[9] |

| Oxidation | Oxidation of aldehyde and hydroxyl groups | D-Lyxonic acid and other oxidized species |

| Thermal Stress | Pyrolytic decomposition | Ring-opening and fragmentation[10] |

| Photolytic Stress | Photochemical degradation | Various degradation products |

Table 2: Summary of potential degradation pathways for this compound under forced degradation conditions.

Recommended storage conditions for this compound are at -20°C to -80°C, protected from light and moisture, to ensure long-term stability.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity and stability. The following are standard protocols that can be adapted for this compound.

Protocol 1: Determination of Isotopic Purity by HR-MS and NMR

This protocol describes the determination of isotopic enrichment using high-resolution mass spectrometry (HR-MS) and confirmation of the deuterium position by nuclear magnetic resonance (NMR) spectroscopy.[3]

1. High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or methanol) to a stock concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).

-

-

Instrumentation:

-

Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Employ a suitable chromatographic column for carbohydrate analysis, such as an amino or HILIC column.

-

-

MS Data Acquisition:

-

Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

-

Use a soft ionization technique such as electrospray ionization (ESI).

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+1) molecular ions.

-

Calculate the isotopic purity from the integrated peak areas, correcting for the natural abundance of isotopes.[11]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O).

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the proton at the C-1 position confirms the site of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.[12]

-

Protocol 2: Forced Degradation Study

This protocol outlines the procedure to assess the stability of this compound under various stress conditions.[7]

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for pre-determined time intervals (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for pre-determined time intervals.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for pre-determined time intervals.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for one week.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. Neutralize the acid and base-stressed samples.

-

Analyze the samples using a validated stability-indicating HPLC method (e.g., with a refractive index or evaporative light scattering detector) to quantify the amount of remaining this compound.

-

Use LC-MS to identify and characterize any significant degradation products.

-

Mandatory Visualizations

Caption: Workflow for Isotopic Purity and Stability Assessment of this compound.

Caption: Major Degradation Pathways of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Lyxose (1-D, 98%) - Cambridge Isotope Laboratories, DLM-1187-0 [isotope.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Degradation mechanism of monosaccharides and xylan under pyrolytic conditions with theoretic modeling on the energy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pentose: A Technical Guide to the Biological Role and Metabolism of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, has long existed in the shadow of its more abundant isomers. However, emerging research is beginning to illuminate its significant, albeit subtle, biological roles and unique metabolic pathways. As a C'2 epimer of D-xylose, D-lyxose is not a major component of biomass but is found as a constituent of bacterial glycolipids.[1] Its true importance, however, may lie in its potential as a precursor for the synthesis of bioactive compounds, including immunomodulatory agents and antiviral nucleoside analogs.[2][3] This technical guide provides a comprehensive overview of the current understanding of D-lyxose metabolism, transport, and its potential biological significance, with a focus on the enzymatic processes and pathways that govern its fate in various organisms.

Biological Role of D-Lyxose

The known biological roles of D-lyxose are primarily centered on its function as a building block in microbial structures and as a synthetic precursor in biotechnology.

-

Component of Bacterial Glycolipids: D-lyxose has been identified as a component of the glycolipids in the cell walls of some bacteria, suggesting a role in maintaining cell envelope integrity and in host-pathogen interactions.[1]

-

Precursor for Bioactive Molecules: In the realm of biotechnology and drug development, D-lyxose serves as a valuable chiral starting material. It is a precursor for the synthesis of α-galactosylceramide, a potent immunostimulant, and various anti-tumor agents.[2][4] Furthermore, it is a key intermediate in the synthesis of L-nucleoside analogs, which are being investigated for their antiviral properties.[3]

-

Microbial Carbon Source: Although not a primary carbon source for most organisms, some bacteria can utilize D-lyxose for growth.[5][6] This ability is contingent on the presence of specific metabolic pathways that can channel D-lyxose into central metabolism.

Metabolism of D-Lyxose

The central metabolic fate of D-lyxose in organisms capable of its catabolism is its isomerization to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[5][7][8] This key reaction is catalyzed by the enzyme D-lyxose isomerase.

The Key Enzyme: D-Lyxose Isomerase

D-lyxose isomerase (LI), systematically known as D-lyxose ketol-isomerase (EC 5.3.1.15), is an aldose-ketose isomerase that catalyzes the reversible conversion of D-lyxose to D-xylulose.[9][10][11] Many D-lyxose isomerases exhibit broad substrate specificity, also catalyzing the isomerization of D-mannose to D-fructose and L-ribose to L-ribulose.[5][8][12]

The kinetic properties of D-lyxose isomerases vary depending on the source organism. A summary of key quantitative data is presented in Table 1.

| Enzyme Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Optimal pH | Optimal Temp (°C) | Metal Cofactor |

| Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5,434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | Mn2+ |

| L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 | 6.5 | 70 | Mn2+ | |

| D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | - | 1.4 ± 0.1 | 6.5 | 70 | Mn2+ | |

| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | - | - | 7.0 | >95 | Mn2+, Co2+ |

| Bacillus velezensis | D-Lyxose | 10.3 ± 0.9 | - | 13.9 ± 0.5 | 1.35 | 6.5 | 55 | Co2+ |

| D-Mannose | 108.7 ± 5.3 | - | 35.7 ± 1.2 | 0.33 | 6.5 | 55 | Co2+ | |

| L-Ribose | 13.5 ± 1.1 | - | 19.3 ± 0.7 | 1.43 | 6.5 | 55 | Co2+ | |

| Streptomyces rubiginosus (D-xylose isomerase) | D-Xylose | 5.0 | - | 3.3 | - | 7.0 (pD) | 25 | Mg2+ |

Note: Data is compiled from multiple sources.[5][9][13][14] Experimental conditions may vary between studies.

Metabolic Pathway of D-Lyxose Catabolism

The primary pathway for D-lyxose catabolism involves its conversion to D-xylulose, which then enters the pentose phosphate pathway.

Transport of D-Lyxose

The mechanisms for transporting D-lyxose across cellular membranes are not as well-defined as its metabolic pathways and appear to vary between different organisms.

-

Bacterial Transport: In some bacteria, D-lyxose transport may be facilitated by permeases that also transport its epimer, D-xylose. For instance, in certain Escherichia coli mutants, D-lyxose uptake is mediated by the D-xylose permease.[6] Bacteria employ various strategies for D-xylose transport, including proton symporters (XylE) and high-affinity ATP-binding cassette (ABC) transporters (XylFGH), which could potentially also transport D-lyxose.[15][16]

-

Eukaryotic Transport: Studies on D-xylose transport in the yeast Saccharomyces cerevisiae have shown that it can be transported by hexose transporters, albeit with lower affinity than for glucose.[17][18] This suggests that D-lyxose might also be transported by similar promiscuous transporters in eukaryotes.

-

Mammalian Transport: The transport of D-xylose in mammalian cells is complex and appears to involve multiple mechanisms. Some studies suggest a facilitated diffusion mechanism, similar to glucose transport.[19] However, research on human small intestine indicates a Na+-independent transport system for D-xylose that is distinct from the primary glucose transporters.[20][21] Given the structural similarity between D-lyxose and D-xylose, it is plausible that D-lyxose utilizes similar transport systems, but further research is needed for confirmation.

Potential Signaling Role of D-Lyxose

Direct evidence for D-lyxose acting as a signaling molecule is currently lacking. However, insights can be drawn from studies on the signaling roles of its close structural relative, D-xylose, and the well-established glucose signaling pathways.

In the yeast Saccharomyces cerevisiae, D-xylose metabolism can trigger signaling cascades that are typically associated with carbon limitation, even at high xylose concentrations.[2][9][22] This suggests that the intracellular signals generated from pentose metabolism differ from those of glucose metabolism, leading to a different regulatory response. It is conceivable that D-lyxose, upon being metabolized to D-xylulose-5-phosphate, could influence the same metabolic and signaling networks.

The diagram below illustrates a simplified overview of the major glucose signaling pathways in S. cerevisiae, which could potentially be influenced by pentose metabolism.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of D-lyxose metabolism and its biological effects. Below are outlines of key experimental methodologies.

Protocol 1: Assay for D-Lyxose Isomerase Activity

This protocol is adapted from methods used for D-xylose isomerase and relies on the colorimetric determination of the ketose product, D-xylulose.

Principle: The enzymatic isomerization of D-lyxose to D-xylulose is quantified by measuring the amount of D-xylulose formed. The cysteine-carbazole-sulfuric acid method provides a sensitive colorimetric assay for ketoses.[20][23]

Materials:

-

D-Lyxose solution (substrate)

-

Purified D-lyxose isomerase or cell-free extract

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a metal cofactor like 10 mM MgCl2 or 1 mM MnCl2)

-

Cysteine hydrochloride solution

-

Carbazole solution in ethanol

-

Concentrated sulfuric acid

-

D-Xylulose standard solutions

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer and D-lyxose solution in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by boiling for 5 minutes or by adding an acid (e.g., HCl).

-

Centrifuge to pellet any precipitate.

-

-

Colorimetric Assay:

-

To an aliquot of the supernatant, add the cysteine-carbazole-sulfuric acid reagent.

-

Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.

-

Cool the samples to room temperature.

-

Measure the absorbance at 560 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D-xylulose.

-

Determine the concentration of D-xylulose in the enzyme reaction samples from the standard curve.

-

Calculate the enzyme activity (Units/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.

-

Experimental Workflow:

Protocol 2: Purification of His-tagged Recombinant D-Lyxose Isomerase

This protocol outlines the purification of a recombinant D-lyxose isomerase with a polyhistidine tag (His-tag) using immobilized metal affinity chromatography (IMAC).

Principle: The His-tag has a high affinity for immobilized nickel ions (Ni-NTA resin). This allows for the specific binding of the His-tagged protein, while other cellular proteins are washed away. The purified protein is then eluted with a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.[4][24][25][26]

Materials:

-

E. coli cell pellet expressing the His-tagged D-lyxose isomerase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Lysozyme, DNase I

-

Protease inhibitor cocktail

-

Chromatography column

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors.

-

Incubate on ice to allow for enzymatic lysis.

-

Sonicate the cell suspension to further disrupt the cells and shear DNA.

-

Add DNase I to reduce the viscosity of the lysate.

-

Centrifuge at high speed to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.

-

Load the clarified cell lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged D-lyxose isomerase with elution buffer.

-

-

Analysis and Storage:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Determine the protein concentration (e.g., by Bradford assay).

-

Dialyze the purified protein into a suitable storage buffer and store at -80°C.

-

Protocol 3: Studying D-Lyxose Transport in Mammalian Cells

This protocol describes a general method for investigating the transport of D-lyxose into mammalian cells using a radiolabeled substrate.

Principle: Radiolabeled D-lyxose (e.g., [3H]-D-lyxose or [14C]-D-lyxose) is incubated with cultured mammalian cells. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of transport. The use of inhibitors or competition with other sugars can help to elucidate the transport mechanism.[2][6][8][27]

Materials:

-

Cultured mammalian cells

-

Radiolabeled D-lyxose

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Stop solution (e.g., ice-cold phosphate-buffered saline with a transport inhibitor)

-

Lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation:

-

Plate cells in multi-well plates and grow to confluence.

-

Wash the cells with uptake buffer to remove any residual sugars from the growth medium.

-

-

Uptake Assay:

-

Add uptake buffer containing radiolabeled D-lyxose to the cells.

-

Incubate for various time points at the desired temperature.

-

To study inhibition, pre-incubate the cells with the inhibitor before adding the radiolabeled substrate.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

-

Data Analysis:

-

Plot the amount of D-lyxose transported per mg of protein against time to determine the initial rate of transport.

-

Perform kinetic analysis by measuring the transport rate at different substrate concentrations to determine Km and Vmax.

-

Conclusion and Future Directions

The study of D-lyxose is a rapidly evolving field with significant potential for both fundamental biological discovery and biotechnological application. While the core metabolic pathway involving D-lyxose isomerase and the pentose phosphate pathway is relatively well-understood in some microorganisms, many questions remain. The precise mechanisms of D-lyxose transport, particularly in mammalian cells, require further investigation. Furthermore, the potential for D-lyxose or its metabolites to act as signaling molecules is an exciting area for future research, which could unveil novel regulatory networks. As a versatile precursor for high-value chemicals and pharmaceuticals, a deeper understanding of D-lyxose metabolism and its regulation will be crucial for developing efficient and sustainable bioproduction platforms. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the enigmatic world of this rare pentose.

References

- 1. Stimulation of glucose catabolism through the pentose pathway by the absence of the two pyruvate kinase isoenzymes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of arabinose and xylose metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Transport in Cultured Animal Cells: An Exercise for the Undergraduate Cell Biology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 8. lifescied.org [lifescied.org]

- 9. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineering of yeast hexose transporters to transport d-xylose without inhibition by d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cerealsgrains.org [cerealsgrains.org]

- 24. Simplified purification of active, secreted his-tagged proteins [takarabio.com]

- 25. iba-lifesciences.com [iba-lifesciences.com]

- 26. med.upenn.edu [med.upenn.edu]

- 27. revvity.com [revvity.com]

A Technical Guide to D-Lyxose-d-1: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Lyxose-d-1, a deuterium-labeled form of the rare pentose sugar D-Lyxose. This document covers its fundamental chemical properties, key applications in research and drug development, and generalized experimental protocols for its use. The information is intended to support researchers and scientists in leveraging this stable isotope-labeled compound in their studies.

Core Properties of this compound

This compound is a valuable tool in metabolic research and as an internal standard. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 288846-88-8 | N/A |

| Molecular Formula | C₅H₉DO₅ | N/A |

| Molecular Weight | 151.14 g/mol | N/A |

| Synonyms | D-Lyxose-1-C-d, D-(1-²H)Lyxose | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Note: Some properties are inferred from the unlabeled compound D-Lyxose due to limited specific data for the deuterated form.

Applications in Research and Drug Development

This compound, as a stable isotope-labeled sugar, has several important applications in scientific research and pharmaceutical development.

Metabolic Tracing and Flux Analysis: Deuterium-labeled compounds are widely used as tracers to study metabolic pathways in vivo and in vitro.[1][2] this compound can be introduced into biological systems to track its uptake, conversion, and incorporation into various metabolic intermediates. By using techniques like mass spectrometry or NMR spectroscopy, researchers can elucidate the kinetics and flux through specific metabolic pathways, such as the pentose phosphate pathway.

Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound can serve as an ideal internal standard for the quantification of unlabeled D-Lyxose in complex biological matrices.[3] Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in the mass spectrometer.

Drug Development and Synthesis: D-Lyxose is a precursor for the synthesis of various bioactive molecules, including antiviral nucleoside analogs and anti-tumor agents.[3] The use of this compound in the synthesis of these drug candidates can aid in pharmacokinetic and metabolic studies during drug development. The deuterium label can serve as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Experimental Protocols

While specific published protocols for this compound are not widely available, a generalized methodology for its use in a metabolic tracing experiment followed by LC-MS analysis is provided below. This protocol is based on standard practices for stable isotope tracing with monosaccharides.

Objective: To trace the metabolic fate of this compound in a cell culture model.

Materials:

-

This compound

-

Cell culture medium (appropriate for the cell line)

-

Cultured cells (e.g., a relevant cancer cell line or primary cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system with a HILIC column

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Prepare the labeling medium by supplementing the base medium with a known concentration of this compound.

-

Remove the standard medium, wash the cells once with PBS, and add the labeling medium.

-

Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, and 24 hours) under standard culture conditions.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

-

Add a pre-chilled extraction solvent to the cells.

-

Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the polar metabolites and transfer to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample onto a HILIC column for separation of polar metabolites.

-

Use a mobile phase gradient appropriate for separating monosaccharides.[4][5]

-

Set the mass spectrometer to monitor for the mass-to-charge ratio (m/z) of this compound and its potential downstream metabolites.

-

Analyze the data to determine the incorporation of the deuterium label into various metabolites over time.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of D-Lyxose:

D-Lyxose can be metabolized by entering the pentose phosphate pathway (PPP). It is first isomerized to D-Xylulose by the enzyme D-lyxose isomerase. D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, a key intermediate of the PPP.

Caption: Metabolic conversion of D-Lyxose to an intermediate of the Pentose Phosphate Pathway.

Generalized Experimental Workflow for Metabolic Tracing:

The following diagram illustrates a typical workflow for a metabolic tracing experiment using a stable isotope-labeled compound like this compound.

Caption: A generalized workflow for metabolic tracing using this compound.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols for Using D-Lyxose-d-1 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Lyxose-d-1 as an internal standard (IS) in mass spectrometry (MS) for quantitative analysis. The use of a stable isotope-labeled internal standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variations that can occur during sample preparation, injection, and analysis.[1][2] this compound, a deuterated form of the monosaccharide D-Lyxose, serves as an ideal internal standard for the quantification of D-Lyxose and other structurally similar pentoses.

Introduction to this compound as an Internal Standard

D-Lyxose is a five-carbon monosaccharide (pentose).[3] Its deuterated counterpart, this compound, possesses nearly identical chemical and physical properties to the native compound, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The key difference is its increased mass due to the deuterium atom, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Key Advantages of this compound as an Internal Standard:

-

High Accuracy: Corrects for sample loss during preparation and variability in instrument response.

-

Improved Precision: Minimizes the impact of matrix effects, such as ion suppression or enhancement.[2]

-

Co-elution: As a stable isotope-labeled analog, it chromatographically co-elutes with the analyte, providing the most accurate correction.[1]

-

Chemical Similarity: Behaves identically to the analyte during extraction and derivatization processes.

Physicochemical Properties

A summary of the relevant properties of D-Lyxose and its labeled form is presented below.

| Property | D-Lyxose | This compound (1-D) | D-Lyxose (5-¹³C) |

| Chemical Formula | C₅H₁₀O₅ | C₅H₉DO₅ | C₄¹³CH₁₀O₅ |

| Molecular Weight | 150.13 g/mol [4] | Approx. 151.13 g/mol | 151.12 g/mol [5] |

| CAS Number (Unlabeled) | 1114-34-7[5][6] | 1114-34-7[6] | 1114-34-7[5] |

| CAS Number (Labeled) | N/A | 288846-88-8[6] | 70849-22-8[5] |

| Appearance | White to slightly yellow crystalline powder[4] | Not specified, expected to be similar | Not specified, expected to be similar |

| Solubility | Soluble in water[4] | Not specified, expected to be similar | Not specified, expected to be similar |

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS analysis. These should be optimized for specific matrices and analytical instrumentation.

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., high-purity water or methanol).

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C.

-

-

This compound Working Solution (10 µg/mL):

-

Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of the initial mobile phase solvent (e.g., 95:5 water:acetonitrile).

-

Vortex to mix. This working solution will be spiked into samples.

-

-

Analyte Calibration Standards:

-

Prepare a series of calibration standards of the unlabeled analyte (e.g., D-Lyxose) in a clean matrix (e.g., charcoal-stripped plasma or a buffer solution).

-

Concentrations should span the expected range of the unknown samples.

-

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a common method for cleaning up biological samples before analysis.[7]

-

Aliquoting: Pipette 50 µL of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

-

Spiking with Internal Standard: Add 10 µL of the 10 µg/mL this compound working solution to each tube.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for improved chromatography) to each tube to precipitate proteins.

-

Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding the protein pellet.

-

Evaporation (Optional): Dry the supernatant under a stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase. This step can concentrate the sample.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are suggested starting conditions and should be optimized.

| Parameter | Recommended Setting |

| LC Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry MRM Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored for both the analyte and the internal standard. The exact m/z values may need to be optimized by direct infusion of the standards.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Lyxose | 149.05 | 89.0 | 15 |

| This compound | 150.05 | 90.0 | 15 |

Note: The precursor ion for sugars in negative ESI mode is often the deprotonated molecule [M-H]⁻. Product ions can vary, and the most stable and abundant fragment should be chosen.

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both the analyte and this compound in all samples.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each injection.

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

-

-

Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

-

Quantification of Unknowns: Use the response ratios from the unknown samples to calculate their concentrations from the regression equation of the calibration curve.

Visualizations

Experimental Workflow

Caption: General workflow for sample preparation and analysis using an internal standard.

Logic of Internal Standard Correction

Caption: How an internal standard corrects for analytical variability.

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 5. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]

- 6. D-Lyxose (1-D, 98%) - Cambridge Isotope Laboratories, DLM-1187-0 [isotope.com]

- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes: Tracing Metabolic Flux with D-Lyxose-d-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology in normal and diseased states. D-Lyxose is a rare pentose sugar that can be metabolized by cells through isomerization into D-xylulose, an intermediate of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of nucleotide precursors.

This document provides detailed application notes and protocols for the use of D-Lyxose deuterated at the first carbon (D-Lyxose-d-1) as a tracer for metabolic flux analysis of the Pentose Phosphate Pathway. By tracing the fate of the deuterium label, researchers can gain insights into the dynamics of the PPP and its contribution to cellular metabolism.

Principle of this compound Tracing

This compound is taken up by cells and enzymatically isomerized to D-xylulose-d-1 by D-lyxose isomerase. This reaction involves a hydride shift, transferring the deuterium from carbon 1 of D-lyxose to carbon 1 of D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate (X5P), which enters the non-oxidative branch of the Pentose Phosphate Pathway.

The deuterium label on X5P will be distributed among other PPP intermediates, such as ribose-5-phosphate (R5P), ribulose-5-phosphate (Ru5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), through the reversible reactions catalyzed by transketolase and transaldolase. The isotopic enrichment in these metabolites can be measured by mass spectrometry (MS), allowing for the calculation of relative and absolute metabolic fluxes through the PPP.

Applications

-

Quantifying Pentose Phosphate Pathway Activity: Determine the rates of pentose synthesis and interconversion, providing insights into the production of nucleotide precursors and NADPH.

-

Cancer Metabolism Research: Investigate the altered metabolic phenotypes of cancer cells, which often exhibit increased reliance on the PPP for proliferation and to counteract oxidative stress.

-

Drug Discovery and Development: Assess the metabolic effects of drug candidates on central carbon metabolism and identify potential therapeutic targets within the PPP.

-

Inborn Errors of Metabolism: Study the metabolic consequences of genetic defects in PPP enzymes.

Data Presentation

Representative Metabolic Flux Ratios in the Pentose Phosphate Pathway

The following table presents representative metabolic flux data for the pentose phosphate pathway in mammalian cells, adapted from a ¹³C-MFA study. This data can serve as a benchmark for comparison when conducting experiments with this compound. Fluxes are normalized to the glucose uptake rate.

| Flux Parameter | Description | Representative Value (Normalized) |

| vG6PDH | Glucose-6-phosphate dehydrogenase (Oxidative PPP entry) | 0.15 |

| vTKT1 | Transketolase (X5P + R5P <=> S7P + G3P) | 0.10 |

| vTALDO | Transaldolase (S7P + G3P <=> E4P + F6P) | 0.08 |

| vTKT2 | Transketolase (X5P + E4P <=> F6P + G3P) | 0.05 |

| vRPI | Ribose-5-phosphate isomerase (Ru5P <=> R5P) | Bidirectional |

| vRPE | Ribulose-5-phosphate 3-epimerase (Ru5P <=> X5P) | Bidirectional |

Note: These values are illustrative and will vary depending on the cell type, physiological conditions, and experimental setup.

Experimental Protocols

Protocol 1: this compound Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound for metabolic flux analysis.

Materials:

-

Adherent mammalian cells (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

This compound (sterile solution)

-

6-well cell culture plates

-

Ice-cold 0.9% NaCl solution

-

-80°C freezer

-

Dry ice

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (typically 24-48 hours). Culture cells in complete medium supplemented with 10% dFBS.

-

Tracer Introduction: Once cells reach the desired confluency, aspirate the medium, and gently wash the cells once with pre-warmed sterile PBS.

-

Labeling: Add fresh, pre-warmed culture medium containing this compound to each well. The final concentration of this compound should be optimized, but a starting point of 5-10 mM is recommended.

-

Incubation: Incubate the cells for a predetermined time to allow for isotopic steady-state to be reached. This time should be optimized, but a time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.

-

Metabolite Quenching and Extraction: a. Place the cell culture plate on dry ice to rapidly quench metabolic activity. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold 0.9% NaCl solution. d. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well. e. Scrape the cells from the plate in the cold methanol. f. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Sample Processing: a. Vortex the cell extract vigorously for 30 seconds. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant containing the polar metabolites to a new tube. d. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of Pentose Phosphate Pathway Intermediates

This protocol outlines the derivatization and analysis of polar metabolite extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS system with an appropriate column (e.g., DB-5ms)

-

Heating block or oven

-

Autosampler vials with inserts

Procedure:

-

Derivatization (Methoximation): a. Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite extract. b. Vortex for 1 minute. c. Incubate at 37°C for 90 minutes with shaking.

-

Derivatization (Silylation): a. Add 80 µL of MSTFA + 1% TMCS to the sample. b. Vortex for 1 minute. c. Incubate at 60°C for 30 minutes.

-

Sample Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable temperature gradient for the separation of sugar phosphates. A typical gradient starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 320°C). c. Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

-

Data Analysis: a. Identify the peaks corresponding to the TMS-derivatized pentose phosphates based on their retention times and mass spectra. b. Extract the mass isotopomer distributions (MIDs) for each identified metabolite. This involves determining the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each compound. c. Correct the raw MIDs for the natural abundance of stable isotopes. d. Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes.

Expected Mass Fragmentation Patterns

The deuterium label from this compound is expected to be retained on carbon 1 of D-xylulose-5-phosphate. The fragmentation of TMS-derivatized sugar phosphates in GC-MS is complex, but key fragments can be monitored for the presence of the deuterium label.

| Metabolite (TMS-derivative) | Key Fragment (m/z) | Expected Labeled Fragment (m/z) | Description of Fragment |

| Xylulose-5-phosphate | 387 | 388 | Fragment containing the C1-C4 backbone |

| 299 | 300 | Fragment containing C1-C3 | |

| Ribose-5-phosphate | 387 | 388 | Fragment containing the C1-C4 backbone |

| 299 | 300 | Fragment containing C1-C3 | |

| Ribulose-5-phosphate | 387 | 388 | Fragment containing the C1-C4 backbone |

| 299 | 300 | Fragment containing C1-C3 | |

| Sedoheptulose-7-phosphate | 387 | 388 | Fragment containing C1-C4 |

| Erythrose-4-phosphate | 299 | 299 or 300 | Fragmentation may or may not retain the C1-C2 from a precursor X5P |

Note: The exact fragmentation patterns and the location of the deuterium label in the fragments need to be confirmed experimentally.

Visualization of Pathways and Workflows

D-Lyxose Metabolism and Entry into the Pentose Phosphate Pathway

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

Experimental Workflow for this compound Metabolic Flux Analysis

Caption: Step-by-step workflow for this compound based metabolic flux analysis.

Logical Relationship of Pentose Phosphate Pathway Intermediates

Caption: Interconversion of pentose phosphates in the non-oxidative PPP.

Application Notes and Protocols: D-Lyxose-d-1 as a Tracer for Pentose Phosphate Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction and Theoretical Background

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide biosynthesis, such as ribose-5-phosphate. The PPP is divided into an oxidative and a non-oxidative branch. While the oxidative branch is unidirectional and produces NADPH, the non-oxidative branch is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.

Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development, as many pathological states are associated with altered PPP activity. Stable isotope tracers are powerful tools for elucidating metabolic pathway dynamics. While glucose tracers labeled with ¹³C are commonly used to study the PPP, the use of alternative tracers can provide unique insights into specific branches of the pathway.

This document outlines a potential application for D-Lyxose-d-1 as a novel tracer for investigating the non-oxidative branch of the Pentose Phosphate Pathway . The theoretical basis for this application relies on the enzymatic conversion of D-lyxose to D-xylulose. D-xylulose can then be phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate that directly enters the non-oxidative PPP.

It is important to note that while D-lyxose isomerase activity has been identified in some bacteria and a highly conserved D-xylose isomerase has been found in some animal species, the presence and activity of an enzyme capable of converting D-lyxose to D-xylulose in commonly used mammalian cell lines for research is not yet well-established. Therefore, the application described herein is presented as a novel and potentially powerful research tool that warrants further validation in specific experimental systems. The transport of similar pentoses, such as D-xylose, into mammalian cells has been demonstrated, suggesting that D-lyxose could be taken up by cells if a metabolic pathway for its utilization is active.

By tracing the deuterium label from this compound through the non-oxidative PPP, researchers can gain valuable information about the activity of this branch, including the reversibility of its reactions and the exchange of intermediates with glycolysis.

Metabolic Pathway of this compound into the Pentose Phosphate Pathway

The proposed metabolic entry of this compound into the non-oxidative PPP is illustrated below. The deuterium label on the first carbon of D-lyxose is retained through the initial isomerization and phosphorylation steps, allowing it to be traced through subsequent metabolic transformations.

Caption: Proposed metabolic entry of this compound into the non-oxidative PPP.

Experimental Protocols

This section provides a detailed, hypothetical protocol for using this compound as a tracer to study the non-oxidative PPP in cultured mammalian cells. This protocol is adapted from established methods for stable isotope tracing and should be optimized for the specific cell line and experimental conditions.

Cell Culture and Labeling

-

Cell Line Selection: Choose a mammalian cell line with known high PPP activity, such as a cancer cell line (e.g., A549, HCT116) or a cell line under conditions known to induce PPP flux (e.g., oxidative stress).

-

Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For the labeling experiment, use a custom medium where glucose can be replaced or supplemented with the tracer.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Tracer Preparation: Prepare a sterile stock solution of this compound in water or a suitable buffer. The final concentration in the culture medium will need to be optimized, but a starting point could be in the range of 1-10 mM.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing this compound. The medium should also contain a carbon source that minimizes interference with the PPP, or glucose at a physiological concentration if the goal is to study the interaction between glycolysis and the PPP.

-

Incubate the cells for a specific duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady state for the metabolites of interest.

-

Metabolite Extraction

-

Quenching and Washing:

-

After the desired labeling period, rapidly aspirate the labeling medium.

-

Immediately place the culture vessel on dry ice to quench metabolic activity.

-

Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

-

Extraction:

-

Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol in water.

-

Scrape the cells from the plate in the extraction solvent.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before reconstitution for analysis.

-

LC-MS/MS Analysis

-

Instrumentation: Use a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system for the analysis of polar metabolites.

-

Chromatography: Employ a suitable chromatography method to separate the sugar phosphates and other intermediates of the PPP and glycolysis. Hydrophilic interaction liquid chromatography (HILIC) is often used for this purpose.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily ionized in this mode. Use a targeted approach (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to detect and quantify the metabolites of interest and their deuterated isotopologues.

Experimental Workflow

The overall experimental workflow for a this compound tracer study is depicted below.

Application Note: NMR Spectroscopic Analysis of D-Lyxose-d-1

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Lyxose is a pentose monosaccharide of significant interest in glycobiology and drug development. Isotopic labeling, such as the specific incorporation of deuterium at the anomeric position (C1) to form D-Lyxose-d-1, is a powerful tool for tracing metabolic pathways, determining reaction mechanisms, and enhancing structural studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the comprehensive analysis of such labeled compounds. It provides detailed information on molecular structure, conformation, purity, and concentration in solution. This document outlines detailed protocols and application notes for the structural and quantitative analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Analytical Principles

-

Anomeric Equilibrium: In solution, D-Lyxose exists primarily as an equilibrium mixture of two cyclic pyranose forms: α-D-lyxopyranose and β-D-lyxopyranose. NMR spectroscopy can readily distinguish and quantify these anomers. In D₂O, the typical equilibrium ratio is approximately α/β = 66/34.

-

Deuterium Isotope Effects: The substitution of a proton with deuterium at C1 introduces specific, predictable changes in the NMR spectra:

-

¹H NMR: The signal corresponding to the anomeric proton (H1) will be absent, simplifying the anomeric region of the spectrum.

-

¹³C NMR: The resonance for the deuterated carbon (C1) will appear as a triplet (due to ¹J-coupling with deuterium, which has a spin I=1) and will have a significantly lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton. Furthermore, neighboring carbon nuclei, particularly those in the β-position (C2 and C5), will exhibit small upfield shifts (typically 0 to -0.1 ppm), a phenomenon known as the deuterium isotope effect.

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol details the standard procedure for preparing a this compound sample for solution-state NMR.

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. For quantitative NMR (qNMR), also weigh an appropriate amount of a certified internal standard (e.g., maleic acid, DSS).

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%). D₂O is the most common solvent for carbohydrate analysis.

-

Dissolution: Vortex the vial for 1-2 minutes until the sample is completely dissolved. Gentle warming may be applied if necessary.

-

Filtration & Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Equilibration: Allow the sample to stand at room temperature for at least 2 hours to ensure mutarotational equilibrium is reached before analysis.

Protocol 2: 1D NMR Data Acquisition

These are typical starting parameters for a 500 MHz or 600 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single pulse with solvent suppression (e.g., presaturation).

-

Spectral Width (SW): 12-16 ppm, centered around 4.5 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds (use 5x the longest T₁ for quantitative measurements).

-

Number of Scans (NS): 8-16.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096, depending on concentration.

-

Temperature: 298 K (25 °C).

-

Protocol 3: 2D NMR Data Acquisition for Structural Assignment

2D NMR is essential for unambiguously assigning the proton and carbon signals.

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-coupled (typically 2-3 bonds apart). This helps to trace the connectivity of the protons around the sugar ring.

-

Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

-

Spectral Width (F1 and F2): 8-10 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom.

-

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

-

Spectral Width (F2 - ¹H): 8-10 ppm.

-

Spectral Width (F1 - ¹³C): 80-100 ppm (focused on the 60-110 ppm region for carbohydrates).

-

Number of Increments (F1): 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

Protocol 4: Quantitative NMR (qNMR) Analysis

This protocol is for determining the absolute purity or concentration of this compound.

-

Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the precise weighing of both this compound and the internal standard. The internal standard should have a signal in a clear region of the spectrum and a known purity.

-

Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient for small molecules) to ensure full relaxation of all signals.

-

Processing: Process the spectrum with careful phasing and baseline correction.

-

Integration: Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., H2, H3, or H4) and a signal from the known internal standard.

-

Calculation: Use the following formula to calculate the purity of the analyte:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation and Interpretation

Expected Chemical Shifts and Isotope Effects

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the pyranose anomers of D-Lyxose in D₂O and the expected changes upon deuteration at the C1 position.

Table 1: Approximate NMR Chemical Shifts for D-Lyxose and Expected Effects for this compound

| Position | Anomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Changes for this compound |

| C1 / H1 | α-pyranose | ~4.9-5.2 | ~95.5 | ¹H: Signal absent. ¹³C: Signal becomes a triplet, intensity decreases. |

| β-pyranose | ~4.5-4.8 | ~95.9 | ¹H: Signal absent. ¹³C: Signal becomes a triplet, intensity decreases. | |

| C2 / H2 | α-pyranose | ~3.5-3.7 | ~71.5 | ¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect. |

| β-pyranose | ~3.2-3.4 | ~71.5 | ¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect. | |

| C3 / H3 | α-pyranose | ~3.6-3.8 | ~72.0 | Minimal change expected. |

| β-pyranose | ~3.5-3.7 | ~74.2 | Minimal change expected. | |

| C4 / H4 | α-pyranose | ~3.8-4.0 | ~69.0 | Minimal change expected. |

| β-pyranose | ~3.7-3.9 | ~68.0 | Minimal change expected. | |

| C5 / H5 | α-pyranose | ~3.6-4.1 | ~64.6 | ¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect. |

| β-pyranose | ~3.4-3.9 | ~65.7 | ¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect. |

Note: Chemical shifts are approximate and can vary with concentration, temperature, and pH.

Example Quantitative Data Summary

The results from a qNMR experiment would be summarized as follows.

Table 2: Example qNMR Purity Calculation for this compound

| Parameter | Analyte (this compound) | Standard (Maleic Acid) |

| Mass (m) | 10.15 mg | 5.25 mg |

| Molecular Wt. (MW) | 151.14 g/mol | 116.07 g/mol |

| Signal Used | H2 (α-anomer) | CH=CH |

| Number of Protons (N) | 1 | 2 |

| Integral (I) | 1.00 | 1.29 |

| Purity of Standard (P_std) | - | 99.9% |

| Calculated Purity (P_analyte) | 99.2% | - |

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for characterizing this compound.

Caption: General workflow for NMR analysis of this compound.

Caption: Logical relationship of NMR experiments for signal assignment.

Metabolic Context

D-Lyxose can be enzymatically converted into an intermediate of the Pentose Phosphate Pathway, a key metabolic route. Deuterium labeling at C1 can be used to trace the fate of this carbon atom through subsequent biochemical transformations.

Caption: Metabolic conversion of D-Lyxose into the Pentose Phosphate Pathway.

Application Notes and Protocols for D-Lyxose-d-1 in Glycobiology and Carbohydrate Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for D-Lyxose-d-1, a stable isotope-labeled monosaccharide, in the fields of glycobiology and carbohydrate research. While specific published data on this compound is limited, the principles and protocols outlined here are based on established methodologies for other deuterated monosaccharides, such as deuterated glucose, and provide a strong foundation for its application.

Application Notes

This compound is a deuterated form of the rare pentose sugar D-Lyxose. The incorporation of a deuterium atom at the C-1 position provides a non-radioactive, stable isotopic label. This enables researchers to trace the metabolic fate of D-Lyxose within cellular systems and analyze its incorporation into glycans and other biomolecules.

Key Applications:

-

Metabolic Labeling and Glycan Analysis: this compound can be used as a metabolic precursor to be incorporated into cellular glycans. The deuterium label allows for the detection and quantification of lyxose-containing glycans by mass spectrometry, providing insights into glycan structure, biosynthesis, and turnover.[1][2][3]

-

Flux Analysis in Pentose Metabolism: As D-Lyxose can be isomerized to D-Xylulose, an intermediate in the pentose phosphate pathway (PPP), this compound can serve as a tracer to study the flux through this critical metabolic pathway.[4][5] This is valuable for understanding cellular energetics and nucleotide biosynthesis.

-

"Label-Free" Substrate for Nutrient Uptake Studies: Deuterated carbohydrates can act as probes to study nutrient uptake by cells without the need for fluorescent or radioactive tags.[][7] The uptake of this compound can be monitored using techniques like nuclear reaction analysis or mass spectrometry.

-